

Application Notes & Protocols: Chemoenzymatic Synthesis of a D-Fagomine Precursor

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Compound of Interest		
Compound Name:	Fagomine	
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Audience: Researchers, scientists, and drug development professionals.

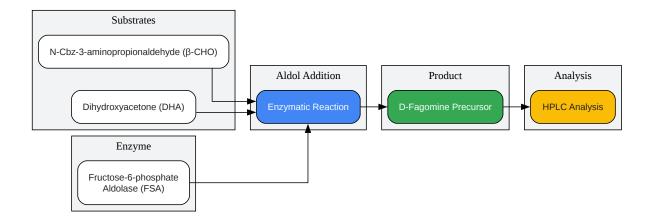
Introduction:

D-fagomine is an iminosugar that acts as an inhibitor of intestinal glycosidases, making it a compound of high pharmaceutical interest for modulating postprandial glucose concentration. [1][2] This document outlines a chemo-enzymatic approach for the synthesis of a key precursor of D-fagomine. The synthesis is based on an aldol addition reaction catalyzed by fructose-6-phosphate aldolase (FSA) and can be optimized through enzyme immobilization to enhance catalyst stability and reusability. A two-step chemo-enzymatic synthesis of D-fagomine has been developed, commencing with an aldol reaction facilitated by D-Fructose-6-phosphate aldolase (FSA) from Escherichia coli.[1][2]

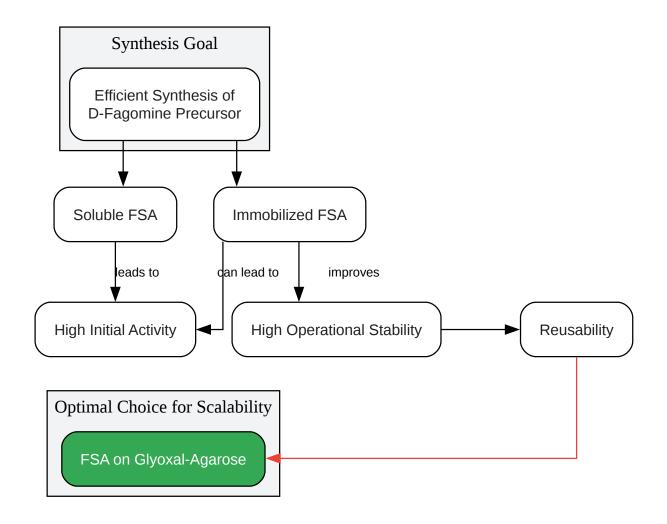
Experimental Workflow

The chemo-enzymatic synthesis of the D-**fagomine** precursor involves the aldol addition of dihydroxyacetone (DHA) to N-Cbz-3-aminopropional dehyde (β -CHO) catalyzed by FSA. The enzyme can be used in its soluble form or immobilized on various supports to improve its operational stability and enable recycling.









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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase -PMC [pmc.ncbi.nlm.nih.gov]







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